molecular formula C18H17F3N10 B12269298 2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine

2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine

Cat. No.: B12269298
M. Wt: 430.4 g/mol
InChI Key: TVABJNMGSLUTTG-UHFFFAOYSA-N
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Description

2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as Rhodium (III) for C-H bond functionalization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase, leading to the accumulation of acetylcholine in the nervous system . This can result in various physiological effects, including changes in nerve impulse transmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine apart is its unique combination of a pyrazole ring, a triazolopyridazine moiety, and a piperazine ring. This structure provides it with a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H17F3N10

Molecular Weight

430.4 g/mol

IUPAC Name

6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C18H17F3N10/c1-12-23-15(11-16(24-12)30-6-2-5-22-30)29-9-7-28(8-10-29)14-4-3-13-25-26-17(18(19,20)21)31(13)27-14/h2-6,11H,7-10H2,1H3

InChI Key

TVABJNMGSLUTTG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3)N5C=CC=N5

Origin of Product

United States

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